molecular formula C9H8N2 B2871887 2-(1H-pyrrol-3-yl)pyridine CAS No. 79560-99-9

2-(1H-pyrrol-3-yl)pyridine

Cat. No.: B2871887
CAS No.: 79560-99-9
M. Wt: 144.177
InChI Key: ATBQNMCKZCSBEC-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features both a pyrrole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)pyridine typically involves the condensation of pyrrole and pyridine derivatives. One common method is the reaction of 3-pyridylboronic acid with 1H-pyrrole-3-carbaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-(1H-pyrrol-3-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the pyrrole and pyridine rings, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(1H-pyrrol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQNMCKZCSBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261674
Record name 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79561-00-5, 79560-99-9
Record name 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-3-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-[1-(triisopropylsilyl)-1H-pyrrol-3-yl]pyridine (1 g, 3.2 mmol) in anhydrous THF (15 mL) was added TBAF (3.84 mL of a 1M solution in THF, 3.84 mmol). After stirring for 10 min. at rt, the reaction was complete. The reaction mixture quenched with H2O (40 mL), extracted with EtOAc (3×25 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4, concentrated in vacuo and chromatographed on silica gel eluting with EtOAc:hexane (1:1) to afford 2-(1H-pyrrol-3-yl)pyridine as a solid. 1H NMR (CD3Cl, 300 MHz) δ 8.55 (ddd, 1H), 7.65 (dt, 1H), 7.54 (dd, 1H), 7.46˜7.43 (d, 1H), 7.07 (ddd, 1H), 6.85 (dd, 1H), 6.74 (dd, 1H). MS (ESI) 145.1 (M++H).
Name
2-[1-(triisopropylsilyl)-1H-pyrrol-3-yl]pyridine
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1 g
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15 mL
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